Levamlodipine benzoate
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Overview
Description
Levamlodipine belongs to the dihydropyridine group of calcium channel blockers and is used primarily to treat high blood pressure and angina . It works by relaxing blood vessels, allowing blood to flow more easily, and thereby reducing the workload on the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of levamlodipine benzoate typically involves the resolution of racemic amlodipine. The (R, S)-amlodipine is reacted with a resolving agent to separate the enantiomers, followed by a reaction with benzoic acid to form this compound . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the use of cost-effective and environmentally friendly solvents, and the resolving agent can be recycled to improve yield and reduce waste . The method is designed to be simple and convenient, requiring no special equipment, making it suitable for industrial application.
Chemical Reactions Analysis
Types of Reactions
Levamlodipine benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols and may be carried out in solvents like dichloromethane or acetonitrile under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound. These products can have different pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
Levamlodipine benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of calcium channel blockers and their interactions with other molecules.
Biology: Researchers use this compound to investigate its effects on cellular calcium channels and its potential role in modulating cellular functions.
Industry: this compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
Levamlodipine benzoate exerts its effects by blocking the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles . This results in vasodilation and a subsequent decrease in blood pressure. Levamlodipine inhibits calcium influx in vascular smooth muscle to a greater degree than in cardiac muscle, leading to decreased peripheral vascular resistance and lowered blood pressure . The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
Comparison with Similar Compounds
Similar Compounds
Amlodipine: The racemic mixture from which levamlodipine is derived. It contains both R- and S-enantiomers.
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: Similar to nifedipine, it is used for its vasodilatory effects in treating hypertension.
Uniqueness of Levamlodipine Benzoate
This compound is unique in that it is the S-enantiomer of amlodipine, which is responsible for the pharmacological activity of the racemic mixture. This enantiomer has been shown to have better selectivity and efficacy compared to the R-enantiomer . Additionally, this compound has a longer half-life and better bioavailability, making it a more effective and convenient option for patients .
Properties
CAS No. |
865361-13-3 |
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Molecular Formula |
C27H31ClN2O7 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
benzoic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C7H6O2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-7(9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,8,9)/t17-;/m0./s1 |
InChI Key |
RVPCEXXEUXIPEO-LMOVPXPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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